(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide
Description
Properties
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF6N4O/c14-9(10(21)25)4-24-5-22-11(23-24)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H2,21,25)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDYJJWHRUQMW-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C(=O)N)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120676 | |
| Record name | 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-95-5 | |
| Record name | 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1642300-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Bis(trifluoromethyl)phenyl Group: This step often involves the use of trifluoromethylating reagents such as trifluoromethyl sulfoxide.
Bromoacrylamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring and other functional groups can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amide derivative, while oxidation might introduce additional functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of the compounds. Studies have shown that (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that it can induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Fungicidal Activity
The compound's triazole moiety is known for its fungicidal properties. Research indicates that (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide can effectively inhibit fungal growth in crops. This makes it a potential candidate for developing new fungicides to combat plant diseases caused by various fungi .
Herbicidal Activity
Additionally, preliminary studies suggest that this compound may possess herbicidal properties. Its application could lead to the development of selective herbicides that target specific weed species without harming crop plants .
Polymer Chemistry
In material science, (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide can be utilized as a monomer in the synthesis of polymers with enhanced thermal and chemical stability. The trifluoromethyl groups contribute to the polymer's overall durability and resistance to solvents and heat .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole derivatives with diverse biological activities. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: Selinexor and Eltanexor share the 3,5-bis(trifluoromethyl)phenyl-triazole core but differ in side chains. The (Z)-isomer () highlights the importance of stereochemistry; the (E)-configuration may optimize spatial interactions with biological targets .
Biological Activity :
- Selinexor and Eltanexor are clinically validated inhibitors of Exportin-1 (XPO1), used in multiple myeloma and leukemia . The target compound’s bromoacrylamide group may mimic these inhibitors but requires further validation.
- Compounds with thione () or trifluoromethoxy () groups show antimicrobial activity, suggesting the triazole scaffold’s versatility .
Physicochemical Properties: The trifluoromethyl groups in the target compound enhance lipid solubility (logP ~3.5 estimated) compared to non-fluorinated analogs, improving membrane permeability . Bromoacrylamide introduces electrophilicity, which may facilitate covalent binding to cysteine residues in target proteins, a mechanism seen in kinase inhibitors .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in for related triazoles .
- Selinexor’s synthesis () uses chiral intermediates, whereas the target compound may employ simpler acrylation steps .
Research Findings and Data Tables
Table 2: Spectral Data Comparison
Table 3: Crystallographic Data
Discussion and Implications
The (E)-configuration and fluorine-rich design align with trends in kinase inhibitor development, where halogenation improves target affinity . However, the lack of reported biological data (e.g., IC50 values) limits direct comparisons. Further studies should explore its XPO1 inhibition efficacy and pharmacokinetic profile relative to approved drugs.
Biological Activity
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C13H7BrF6N4O
- Molecular Weight : 429.12 g/mol
- CAS Number : 1642300-95-5
The compound has been studied for its inhibitory effects on various biological targets. One notable study highlights its role as an inhibitor of the steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in androgen metabolism. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM against SRD5A1 with relatively low cytotoxicity (IC50 = 29.99 ± 8.69 µM) .
The inhibition mechanism appears to involve both suppression of SRD5A1 expression and mixed-mode inhibition, indicating that the compound may act through multiple pathways to exert its effects .
In Vitro Studies
In vitro studies have shown that (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide effectively inhibits cell proliferation in various cancer cell lines. For instance:
- Liver Cancer Cells : The compound was tested on HepG2 and Hep3B liver cancer cells, showing significant growth inhibition at concentrations ranging from 1 to 10.8 µM over different time intervals (0 to 72 hours). The treatment led to apoptosis induction and upregulation of apoptosis-regulating genes .
Case Studies
Several case studies have documented the effects of this compound in specific experimental setups:
- SRD5A1 Inhibition : The compound's ability to inhibit SRD5A1 was confirmed through high-performance thin-layer chromatography (HPTLC), where it significantly reduced dihydrotestosterone (DHT) production by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%) .
- Apoptosis Induction in Cancer Models : In a study involving naphthofuran compounds similar to (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide, it was observed that these compounds could activate HNF 4α pathways associated with tumor growth inhibition .
Safety Profile
The safety profile of the compound indicates potential hazards associated with exposure. Hazard statements include warnings for harmful effects if swallowed or in contact with skin and respiratory irritations . Careful handling and adherence to safety protocols are recommended when working with this compound.
Summary Table of Biological Activities
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| SRD5A1 Inhibition | Human Keratinocyte Cells | 1.44 µM | Low cytotoxicity observed |
| DHT Production Inhibition | HepG2/Hep3B Cells | Up to 46% reduction at 1 µM | Maintained cell viability |
| Apoptosis Induction | Liver Cancer Cells | Varies by concentration | Induces apoptosis-regulating genes |
Q & A
Q. Q1. What are the recommended synthetic routes for (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide?
Methodological Answer:
- Stepwise Functionalization : Start with the 3,5-bis(trifluoromethyl)phenyl group as a core, followed by triazole ring formation via cyclization of hydrazine derivatives with nitriles. Bromoacrylamide introduction can be achieved via nucleophilic substitution or Heck coupling .
- AI-Powered Retrosynthesis : Tools like Template_relevance (Pistachio, Reaxys) predict feasible routes by prioritizing precursor plausibility (>0.01) and leveraging high-accuracy reaction databases. For example, coupling 3,5-bis(trifluoromethyl)phenylboronic acid with bromoacrylamide intermediates under Suzuki-Miyaura conditions .
Q. Q2. How can researchers characterize the stereochemical configuration of the (E)-isomer in this compound?
Methodological Answer:
- NMR Analysis : Use NOESY or ROESY to confirm the E-configuration of the acrylamide double bond. The coupling constant (J) between Hα and Hβ protons in the acrylamide moiety (typically ~15 Hz for trans) is critical .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements definitively, as demonstrated in structurally similar triazole derivatives (e.g., C–C bond lengths and torsion angles) .
Q. Q3. What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions : Store under inert gas (argon) at –20°C to prevent hydrolysis of the bromoacrylamide group. Avoid exposure to moisture, as trifluoromethyl groups can hydrolyze to carboxylic acids under acidic/basic conditions .
- Degradation Monitoring : Use LC-MS to track stability over time. For example, detect bromine loss (mass shift of –79.9 Da) or triazole ring oxidation (mass shift +16 Da for hydroxylation) .
Advanced Research Questions
Q. Q4. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., fungal CYP51 or Trypanosoma enzymes). The trifluoromethylphenyl group enhances lipophilicity, favoring membrane penetration .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess electronic properties. The electron-withdrawing trifluoromethyl groups stabilize the triazole ring, influencing binding affinity .
Q. Q5. What strategies resolve contradictory bioactivity data in in vitro assays?
Methodological Answer:
- Dose-Response Validation : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific toxicity. For example, anti-trypanosomal activity in showed variability requiring secondary assays (e.g., resazurin reduction) .
- Metabolite Profiling : Use HRESIMS (e.g., m/z [M+H]+ 624.1279 in ) to identify degradation products that may confound activity results .
Q. Q6. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity in triazole formation. For example, microwave irradiation at 150°C with CuI catalysis increased yields by 30% in analogous compounds .
- Purification Techniques : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:4 to 1:1) to isolate the product. Reverse-phase HPLC (C18 column, acetonitrile/water) removes residual brominated byproducts .
Q. Q7. What analytical methods validate the purity of this compound for pharmacological studies?
Methodological Answer:
- HPLC-UV/HRMS : Combine retention time matching (e.g., tR = 8.2 min on a C18 column) with exact mass verification (e.g., m/z 624.1263 [M+H]+) to confirm >98% purity .
- Elemental Analysis : Validate C, H, N, Br, and F content within ±0.3% of theoretical values (e.g., C: 42.3%, Br: 12.8%) .
Mechanistic and Structural Questions
Q. Q8. How does the trifluoromethylphenyl group influence the compound’s pharmacokinetics?
Methodological Answer:
- LogP Optimization : The CF₃ groups increase logP by ~1.5 units (measured via shake-flask method), enhancing blood-brain barrier permeability but risking hepatotoxicity. Balance with hydrophilic substituents (e.g., acrylamide) improves solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. The triazole ring is prone to hydroxylation at the 5-position, reducing half-life .
Q. Q9. What structural modifications could mitigate off-target effects in in vivo models?
Methodological Answer:
- Bioisosteric Replacement : Substitute the bromine atom with a chlorine or iodine to alter steric bulk without compromising reactivity. For example, 2-chloroacrylamide derivatives showed reduced nephrotoxicity in murine models .
- Prodrug Design : Mask the acrylamide as an ester (e.g., isopropyl ester in ) to enhance oral bioavailability, with enzymatic cleavage in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
